Cas no 1183695-70-6 (1H-1,2,4-Triazole-1-acetamide, 3-amino-N-(2-methylpropyl)-)

3-Amino-N-(2-methylpropyl)-1H-1,2,4-triazole-1-acetamide is a specialized triazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 1,2,4-triazole core functionalized with an amino group and an acetamide side chain, offering reactivity for further derivatization. The presence of the isobutyl substituent enhances lipophilicity, which may influence bioavailability and binding interactions. This compound is of interest in medicinal chemistry for its potential as a building block in the synthesis of biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. Its purity and stability make it suitable for rigorous synthetic applications. Further studies are required to explore its full utility in drug discovery and development.
1H-1,2,4-Triazole-1-acetamide, 3-amino-N-(2-methylpropyl)- structure
1183695-70-6 structure
Product name:1H-1,2,4-Triazole-1-acetamide, 3-amino-N-(2-methylpropyl)-
CAS No:1183695-70-6
MF:C8H15N5O
Molecular Weight:197.237600564957
CID:6377860
PubChem ID:60912467

1H-1,2,4-Triazole-1-acetamide, 3-amino-N-(2-methylpropyl)- 化学的及び物理的性質

名前と識別子

    • 1H-1,2,4-Triazole-1-acetamide, 3-amino-N-(2-methylpropyl)-
    • 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide
    • CS-0294932
    • 1183695-70-6
    • EN300-804720
    • 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(2-methylpropyl)acetamide
    • インチ: 1S/C8H15N5O/c1-6(2)3-10-7(14)4-13-5-11-8(9)12-13/h5-6H,3-4H2,1-2H3,(H2,9,12)(H,10,14)
    • InChIKey: PFUDDUGASYCNRU-UHFFFAOYSA-N
    • SMILES: N1(CC(NCC(C)C)=O)C=NC(N)=N1

計算された属性

  • 精确分子量: 197.12766012g/mol
  • 同位素质量: 197.12766012g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 196
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.1
  • トポロジー分子極性表面積: 85.8Ų

じっけんとくせい

  • 密度みつど: 1.31±0.1 g/cm3(Predicted)
  • 酸度系数(pKa): 14.73±0.46(Predicted)

1H-1,2,4-Triazole-1-acetamide, 3-amino-N-(2-methylpropyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-804720-0.25g
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(2-methylpropyl)acetamide
1183695-70-6 95%
0.25g
$513.0 2024-05-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1365602-500mg
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide
1183695-70-6 98%
500mg
¥22215.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1365602-1g
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide
1183695-70-6 98%
1g
¥18506.00 2024-08-09
Enamine
EN300-804720-0.05g
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(2-methylpropyl)acetamide
1183695-70-6 95%
0.05g
$468.0 2024-05-21
Enamine
EN300-804720-0.5g
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(2-methylpropyl)acetamide
1183695-70-6 95%
0.5g
$535.0 2024-05-21
Enamine
EN300-804720-1.0g
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(2-methylpropyl)acetamide
1183695-70-6 95%
1.0g
$557.0 2024-05-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1365602-100mg
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide
1183695-70-6 98%
100mg
¥19020.00 2024-08-09
Enamine
EN300-804720-0.1g
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(2-methylpropyl)acetamide
1183695-70-6 95%
0.1g
$490.0 2024-05-21
Enamine
EN300-804720-5.0g
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(2-methylpropyl)acetamide
1183695-70-6 95%
5.0g
$1614.0 2024-05-21
Enamine
EN300-804720-2.5g
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(2-methylpropyl)acetamide
1183695-70-6 95%
2.5g
$1089.0 2024-05-21

1H-1,2,4-Triazole-1-acetamide, 3-amino-N-(2-methylpropyl)- 関連文献

1H-1,2,4-Triazole-1-acetamide, 3-amino-N-(2-methylpropyl)-に関する追加情報

Comprehensive Overview of 1H-1,2,4-Triazole-1-acetamide, 3-amino-N-(2-methylpropyl)- (CAS No. 1183695-70-6)

1H-1,2,4-Triazole-1-acetamide, 3-amino-N-(2-methylpropyl)- (CAS No. 1183695-70-6) is a specialized triazole derivative with significant applications in pharmaceutical and agrochemical research. This compound belongs to the 1,2,4-triazole family, known for its versatile chemical properties and biological activities. Researchers and industries are increasingly interested in this molecule due to its potential in drug development and material science.

The molecular structure of 3-amino-N-(2-methylpropyl)-1H-1,2,4-triazole-1-acetamide features a triazole ring core, which is a common scaffold in medicinal chemistry. The presence of the amino group and the acetamide moiety enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Recent studies highlight its role in the development of antifungal agents and enzyme inhibitors, aligning with the growing demand for novel therapeutic compounds.

One of the key advantages of 1H-1,2,4-Triazole-1-acetamide, 3-amino-N-(2-methylpropyl)- is its stability under various conditions, which makes it suitable for industrial-scale production. Its solubility in common organic solvents further facilitates its use in chemical synthesis and formulation development. As the pharmaceutical industry explores new small-molecule drugs, this compound has emerged as a promising candidate for further investigation.

In the context of green chemistry and sustainable practices, CAS 1183695-70-6 has garnered attention for its potential in eco-friendly synthesis routes. Researchers are exploring its application in catalysis and biodegradable materials, addressing the global push for environmentally responsible chemical processes. This aligns with the increasing consumer and regulatory focus on sustainable chemistry solutions.

The market for triazole-based compounds is expanding, driven by their utility in crop protection and pharmaceutical formulations. 1H-1,2,4-Triazole-1-acetamide, 3-amino-N-(2-methylpropyl)- is no exception, with several patents highlighting its use in innovative applications. Companies specializing in fine chemicals and custom synthesis are actively stocking this compound to meet the rising demand from research institutions and industrial laboratories.

From a regulatory perspective, CAS 1183695-70-6 complies with major chemical safety guidelines, ensuring its accessibility for scientific and industrial use. Its non-hazardous nature under standard handling conditions makes it a preferred choice for laboratories focusing on high-throughput screening and drug discovery. This safety profile is particularly relevant given the increasing scrutiny on chemical handling and workplace safety standards.

Recent advancements in computational chemistry and molecular modeling have further propelled interest in 3-amino-N-(2-methylpropyl)-1H-1,2,4-triazole-1-acetamide. Scientists are leveraging AI-driven drug design platforms to explore its interactions with biological targets, accelerating the discovery of new therapeutic applications. This intersection of cheminformatics and experimental chemistry represents a cutting-edge approach to modern chemical research.

For researchers seeking reliable sources of 1H-1,2,4-Triazole-1-acetamide, 3-amino-N-(2-methylpropyl)-, several reputable chemical suppliers offer high-purity grades suitable for various applications. Quality control measures, including HPLC analysis and spectroscopic characterization, ensure the compound meets the stringent requirements of pharmaceutical and agrochemical industries. This availability supports ongoing innovation in multiple scientific disciplines.

In summary, 1H-1,2,4-Triazole-1-acetamide, 3-amino-N-(2-methylpropyl)- (CAS No. 1183695-70-6) represents a versatile and valuable compound in contemporary chemical research. Its unique structural features, combined with broad applicability, position it as a key player in the development of next-generation therapeutic agents and functional materials. As scientific understanding of this molecule deepens, its role in addressing global challenges in health and sustainability is expected to grow significantly.

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